molecular formula C20H23N3O5S B2784801 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-45-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2784801
CAS No.: 946303-45-3
M. Wt: 417.48
InChI Key: ISOBMPIWHKXNBG-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₄S
Molecular Weight374.4 g/mol
CAS Number899982-50-4

The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is significant for its biological activity.

Anticancer Potential

Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure may exhibit anticancer properties. For instance, related compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

A study demonstrated that derivatives of the benzo[b][1,4]dioxin scaffold could inhibit the growth of several cancer cell lines, suggesting that the oxalamide linkage may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Effects

Research into similar compounds has revealed anti-inflammatory properties. For example, derivatives have been tested for their ability to reduce the production of pro-inflammatory cytokines in various models of inflammation. The presence of the thiophene ring in this compound may contribute to its ability to modulate inflammatory pathways effectively.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific biological targets such as:

  • Receptors involved in apoptosis
  • Enzymes linked to inflammatory processes

Molecular docking studies have suggested favorable interactions with targets like alpha-glucosidase , which may indicate potential for metabolic disease applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activity : A derivative with a similar structure was tested against various tumor cell lines and showed significant cytotoxicity at low micromolar concentrations.
  • Inflammation Models : In vivo studies demonstrated that related oxalamide derivatives significantly reduced inflammation in mouse models of arthritis.
  • Synergistic Effects : Combination therapies involving this class of compounds showed enhanced efficacy when paired with established chemotherapeutics.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-19(20(25)22-15-1-2-17-18(11-15)28-9-8-27-17)21-12-16(14-3-10-29-13-14)23-4-6-26-7-5-23/h1-3,10-11,13,16H,4-9,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOBMPIWHKXNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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